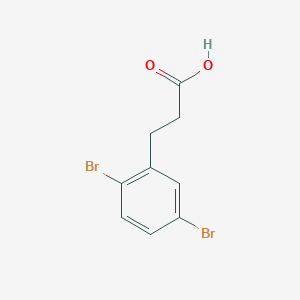

3-(2,5-Dibromophenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dibromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKRVSJPVMUCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 3 2,5 Dibromophenyl Propanoic Acid

Precursor Analysis and Retrosynthetic Strategies

A retrosynthetic analysis of 3-(2,5-Dibromophenyl)propanoic acid allows for the logical disconnection of the molecule into simpler, commercially available or easily synthesizable starting materials. This process is fundamental to designing a viable synthetic pathway.

The primary precursors for the synthesis of this compound fall into two categories: the aromatic core and the aliphatic side chain. The choice of starting materials is intrinsically linked to the forward synthetic strategy.

Key starting materials include:

Bromobenzene (B47551) Derivatives : The most direct precursor for the aromatic portion is 1,4-dibromobenzene (B42075). Its symmetric nature simplifies reactions where regioselectivity could be an issue. Alternatively, 2,5-dibromotoluene (B165575) or 2,5-dibromobenzaldehyde (B1315430) could serve as starting points for pathways involving side-chain modification.

Propanoic Acid Precursors : For the aliphatic chain, several three-carbon units can be employed. Succinic anhydride (B1165640) is a common choice for Friedel-Crafts acylation routes. wikipedia.org For cross-coupling reactions, precursors like acrylic acid, acrylates, or 3-halopropanoic acid esters are suitable. wikipedia.org

The following table outlines potential starting materials based on the intended synthetic approach.

Table 1: Potential Starting Materials

| Synthetic Approach | Bromobenzene Derivative | Propanoic Acid Precursor |

|---|---|---|

| Friedel-Crafts Acylation | 1,4-Dibromobenzene | Succinic anhydride |

| Heck Coupling | 1-Bromo-2,5-dihalobenzene | Acrylic acid or esters |

| Suzuki-Miyaura Coupling | 2,5-Dibromophenylboronic acid | 3-Halopropanoate derivative |

| Direct Halogenation | 3-Phenylpropanoic acid | Not applicable |

Retrosynthetic analysis reveals several logical disconnections for this compound.

Friedel-Crafts Route Disconnection : The most straightforward deconstruction involves cleaving the bond between the phenyl ring and the benzylic carbon of the propanoic acid chain. This leads back to a 2,5-dibromophenyl ketone, which can be formed via a Friedel-Crafts acylation between 1,4-dibromobenzene and succinic anhydride. wikipedia.orgvedantu.com The subsequent reduction of the keto group yields the target aliphatic side chain.

Cross-Coupling Route Disconnection : An alternative disconnection occurs at the same aryl-alkyl bond but envisions a cross-coupling reaction. For a Heck-type reaction, this leads to a dibrominated aryl halide and an acrylic acid derivative. benthamdirect.comorganic-chemistry.org For a Suzuki-Miyaura coupling, the disconnection suggests a 2,5-dibromophenylboronic acid and a 3-halopropanoate. youtube.comwwjmrd.com

Classical and Modern Synthetic Approaches

Both established and contemporary synthetic methods can be applied to construct this compound.

One theoretical approach is the direct bromination of 3-phenylpropanoic acid. In this electrophilic aromatic substitution reaction, the alkyl side chain is an ortho-, para-director. Therefore, direct bromination of 3-phenylpropanoic acid would likely yield a mixture of 3-(4-bromophenyl)propanoic acid and 3-(2-bromophenyl)propanoic acid. Achieving the specific 2,5-dibromo substitution pattern through this method is challenging due to the directing effects of the first bromine atom, which would favor substitution at positions ortho and para to it, leading to a mixture of products rather than the desired isomer. A similar, well-documented reaction is the bromination of trans-cinnamic acid, which results in the formation of 2,3-dibromo-3-phenylpropanoic acid, where the bromine adds across the double bond rather than substituting on the aromatic ring. researchgate.net

Modern palladium-catalyzed cross-coupling reactions offer powerful tools for forming the critical C-C bond between the aromatic ring and the propanoic acid side chain. mdpi.com

Heck Reaction : The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A plausible synthesis for a related structure could involve the reaction of an appropriately substituted dibromo-iodobenzene with ethyl acrylate. The resulting ethyl 3-(2,5-dibromophenyl)acrylate could then be reduced (to saturate the double bond) and hydrolyzed to yield the final carboxylic acid. The Heck reaction is known for its high efficiency and functional group tolerance. benthamdirect.commdpi.com The catalytic cycle proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.org

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide. wwjmrd.comnih.gov This reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.gov A potential pathway would involve preparing 2,5-dibromophenylboronic acid and coupling it with a suitable substrate like ethyl 3-bromopropanoate (B1231587) using a palladium catalyst such as Pd(PPh₃)₄ and a base. youtube.com The reaction mechanism involves oxidative addition, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the product and regenerate the catalyst. youtube.comwwjmrd.com

A classic and highly effective method is the Friedel-Crafts acylation, followed by a reduction step. wikipedia.org This two-step process is a robust strategy for synthesizing arylalkanoic acids.

The synthesis begins with the Friedel-Crafts acylation of 1,4-dibromobenzene with succinic anhydride. wikipedia.orgvedantu.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). tcd.ietcd.ie The reaction forms 4-(2,5-dibromophenyl)-4-oxobutanoic acid. In this reaction, the acylium ion generated from succinic anhydride and AlCl₃ attacks the electron-rich bromobenzene ring. vedantu.comstackexchange.com

The resulting ketoacid is then subjected to a reduction reaction to convert the ketone carbonyl group into a methylene (B1212753) (-CH₂-) group. Common methods for this transformation include:

Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction : This procedure involves heating the ketone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol.

Both reduction methods would successfully convert 4-(2,5-dibromophenyl)-4-oxobutanoic acid to the final product, this compound.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard reactions)

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through several routes utilizing these reagents, most notably Grignard and Reformatsky reactions.

A primary method for synthesizing carboxylic acids involves the reaction of a Grignard reagent with carbon dioxide youtube.comyoutube.com. A plausible pathway for this compound could start from 2,5-dibromobenzyl bromide. This starting material can be converted into the corresponding Grignard reagent, 2,5-dibromobenzylmagnesium bromide. Subsequent reaction of this Grignard reagent with a suitable C2 synthon, such as ethylene oxide, would yield 2-(2,5-dibromophenyl)ethanol. This intermediate alcohol can then be oxidized to the target carboxylic acid. Alternatively, a two-step approach could involve reacting the Grignard reagent with formaldehyde (B43269) to produce 1-(2,5-dibromophenyl)ethanol, followed by a chain extension and oxidation sequence masterorganicchemistry.comyoutube.com.

Another powerful organometallic approach is the Reformatsky reaction, which involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester wikipedia.orglibretexts.orgbyjus.com. The organozinc reagents used in this reaction are typically less reactive than Grignard reagents, which prevents undesired side reactions like nucleophilic addition to the ester group wikipedia.orglibretexts.org. For the synthesis of the target compound, 2,5-dibromobenzaldehyde could be reacted with an α-bromoacetate, like ethyl bromoacetate, and zinc dust. This would produce ethyl 3-(2,5-dibromophenyl)-3-hydroxypropanoate. Subsequent chemical steps, including dehydroxylation and hydrolysis of the ester, would be required to arrive at this compound.

Table 1: Comparison of Potential Organometallic Routes

| Reaction | Key Reagents | Intermediate | Key Advantages |

| Grignard Reaction | 2,5-Dibromobenzylmagnesium bromide, CO2 or Epoxides | Organomagnesium halide | High reactivity, well-established for acid synthesis youtube.comyoutube.com. |

| Reformatsky Reaction | 2,5-Dibromobenzaldehyde, α-halo ester, Zinc | β-hydroxy ester | Tolerates a wider range of functional groups, less reactive reagent wikipedia.orglibretexts.org. |

Chemoenzymatic and Biocatalytic Synthesis Routes for Related Chiral Analogs (e.g., aminotransferases for amino acid derivatives)

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis, operating under mild conditions of temperature and pressure. These methods are particularly valuable for producing chiral compounds, which are crucial in the pharmaceutical industry. While specific biocatalytic routes to this compound are not widely documented, methods applied to structurally related chiral phenylpropanoids and amino acids are highly relevant.

Chemoenzymatic strategies often involve using enzymes to achieve high stereoselectivity. For instance, the Evans oxazolidinone auxiliary method can be used for the enantioselective synthesis of β-amino acid derivatives from achiral carboxylic acids like 3-phenylpropanoic acid orgsyn.org. This involves coupling the acid to a chiral auxiliary, performing a diastereoselective amination, and then cleaving the auxiliary to yield the chiral product orgsyn.org.

Enzymes such as aminotransferases (also known as transaminases) are highly effective in the asymmetric synthesis of chiral amino acids. This process typically involves the reductive amination of a prochiral α-keto acid. The enzyme facilitates the transfer of an amino group from an amino donor to the keto acid, producing a chiral amino acid with high enantiomeric excess. This methodology could be adapted to produce chiral amino analogs of this compound by first synthesizing the corresponding α-keto acid precursor.

Optimization of Reaction Conditions and Yield

The efficiency and yield of synthetic routes to this compound are highly dependent on the optimization of various reaction parameters.

The choice of solvent is critical as it can influence reaction rates, selectivity, and the stability of reagents and intermediates. In palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which are used to form the aryl-carbon bond in related phenylpropanoic acid structures, common solvents include tetrahydrofuran (B95107) (THF), dioxane, and dipolar aprotic solvents such as dimethylformamide (DMF) mdpi.comwikipedia.orgharvard.edu. For oxidation steps, such as the conversion of 3-phenylpropanal (B7769412) to 3-phenylpropionic acid, a range of inert solvents including water, aliphatic hydrocarbons (e.g., hexane), aromatic hydrocarbons (e.g., toluene), or ethers like methyl-t-butylether (MTBE) have been found to be suitable google.com. The Suzuki reaction is notably versatile and can be performed in biphasic (organic/aqueous) or purely aqueous environments harvard.edu.

Temperature is a key parameter affecting reaction kinetics. For the oxidation of 3-phenylpropanal to 3-phenylpropionic acid, a related transformation, temperatures are typically maintained between 40°C and 80°C to achieve high selectivity, as higher temperatures can lead to a decrease in reaction selectivity google.com. For other steps, such as cross-coupling reactions, temperatures can range from room temperature to higher temperatures, for example, 80°C in dioxane for certain Suzuki couplings harvard.edu. Pressure is generally not a critical parameter for many of these liquid-phase reactions and they are often carried out at atmospheric pressure. However, in some cases, elevated pressures of 0.1 to 15 MPa may be employed google.com.

Catalyst choice is paramount for the success of many synthetic steps. For the hydrogenation of a precursor like cinnamaldehyde (B126680) to form 3-phenylpropanal, a palladium-containing catalyst is often used google.com. In modern cross-coupling reactions, a variety of palladium catalysts and ligands are employed to synthesize precursors to phenylpropanoic acids. The Heck and Suzuki reactions are prime examples where catalyst systems are extensively optimized wikipedia.orgwikipedia.org.

Table 2: Catalyst Systems for Relevant Synthetic Transformations

| Reaction Type | Catalyst/Precatalyst | Ligand(s) | Base | Typical Substrates |

| Suzuki Coupling wikipedia.orgharvard.edumdpi.com | Pd(OAc)2, Pd2(dba)3 | PPh3, SPhos | K2CO3, K3PO4, Cs2CO3 | Aryl halides, Arylboronic acids |

| Heck Reaction mdpi.comwikipedia.org | Pd(OAc)2, PdCl2 | PPh3, BINAP | Triethylamine, K2CO3 | Aryl halides, Alkenes |

| Hydrogenation google.com | Pd/C | - | - | Alkenes (e.g., Cinnamaldehyde) |

The catalyst loading is also a critical factor to optimize, balancing reaction efficiency with cost and ease of purification.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. Continuous flow synthesis is a key enabling technology in this area, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and easier scalability numberanalytics.com.

For reactions involving hazardous reagents or unstable intermediates, flow chemistry provides a safer environment due to the small reaction volumes at any given time. The synthesis of related compounds, such as various monomers and peroxypropionic acid, has been successfully demonstrated in continuous flow reactors, including microreactors and Taylor Vortex reactors numberanalytics.comodinity.com. These systems allow for precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. For example, the use of advanced flow reactors has been shown to dramatically reduce reaction times, in some cases achieving high conversion in as little as one minute odinity.com. The application of these principles could significantly improve the synthesis of this compound and its derivatives.

Chemical Reactivity and Advanced Transformation Pathways of 3 2,5 Dibromophenyl Propanoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, participating in a wide array of well-established reactions. These transformations allow for the modification of the propanoic acid side chain, leading to the synthesis of esters, amides, and alcohols, or even its complete removal through decarboxylation.

Esterification of 3-(2,5-Dibromophenyl)propanoic acid can be readily achieved through reaction with various alcohols under acidic conditions, a process known as Fischer-Speier esterification. chemguide.co.uk Typically, a strong acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas is employed to facilitate the reaction, which is heated to drive the equilibrium towards the ester product. chemguide.co.uk The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. Subsequent elimination of water yields the corresponding ester.

The physical properties and reactivity of the resulting ester are influenced by the nature of the alcohol used. ceon.rs For instance, esterification with simple primary alcohols like methanol (B129727) or ethanol (B145695) would yield methyl or ethyl 3-(2,5-dibromophenyl)propanoate, respectively. These smaller esters are generally formed more rapidly than those with bulkier secondary or tertiary alcohols due to reduced steric hindrance. ceon.rs

| Reactant (Alcohol) | Product (Ester Derivative) | Typical Conditions |

| Methanol | Methyl 3-(2,5-dibromophenyl)propanoate | Reflux in methanol with H₂SO₄ catalyst |

| Ethanol | Ethyl 3-(2,5-dibromophenyl)propanoate | Reflux in ethanol with H₂SO₄ catalyst chemguide.co.uk |

| Isopropanol (B130326) | Isopropyl 3-(2,5-dibromophenyl)propanoate | Reflux in isopropanol with H₂SO₄ catalyst |

| Benzyl (B1604629) alcohol | Benzyl 3-(2,5-dibromophenyl)propanoate | Reflux in toluene (B28343) with benzyl alcohol and an acid catalyst |

This table presents predicted esterification products based on general chemical principles.

Amides are another important class of carboxylic acid derivatives that can be synthesized from this compound. Direct reaction with an amine is generally unfavorable and requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt. youtube.com A more common and efficient approach involves the initial conversion of the carboxylic acid to a more reactive acyl derivative, such as an acid chloride.

Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 3-(2,5-dibromophenyl)propanoyl chloride. This acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide. youtube.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. youtube.com

Alternatively, modern peptide coupling reagents (e.g., DCC, EDC) can be employed to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. Recent developments have also explored catalytic methods for amide bond formation. acs.org

| Reactant (Amine) | Product (Amide Derivative) | Typical Reaction Pathway |

| Ammonia | 3-(2,5-Dibromophenyl)propanamide | 1. SOCl₂ to form acid chloride. 2. Reaction with excess NH₃. youtube.com |

| Aniline (B41778) | N-Phenyl-3-(2,5-dibromophenyl)propanamide | 1. SOCl₂ to form acid chloride. 2. Reaction with aniline and a base. |

| Diethylamine (B46881) | N,N-Diethyl-3-(2,5-dibromophenyl)propanamide | 1. SOCl₂ to form acid chloride. 2. Reaction with diethylamine and a base. |

| Benzylamine | N-Benzyl-3-(2,5-dibromophenyl)propanamide | Direct coupling using EDC/HOBt or via the acid chloride. acs.org |

This table illustrates potential amide derivatives and the general synthetic strategies to obtain them.

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 3-(2,5-dibromophenyl)propan-1-ol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), provides a milder alternative for the selective reduction of carboxylic acids in the presence of other reducible functional groups. The resulting primary alcohol can serve as a versatile intermediate for further synthetic modifications, such as oxidation to the corresponding aldehyde or conversion to alkyl halides.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from a simple alkanoic acid like this compound is generally difficult and requires harsh conditions. learncbse.in However, specific structural features can facilitate this process. For example, β-keto acids undergo decarboxylation readily upon gentle heating via a cyclic transition state. youtube.comyoutube.com While the parent compound is not a β-keto acid, this pathway could be relevant to its derivatives.

In some cases, decarboxylative elimination can occur. For instance, studies on 2,3-dibromo-3-phenylpropanoic acid have shown that it can undergo decarboxylative elimination to form bromostyrenes, with the stereochemical outcome being dependent on the solvent. acs.orgstackexchange.com While the bromine atoms in this compound are on the aromatic ring and not adjacent to the carboxylic acid, this highlights a potential, albeit likely high-energy, reaction pathway for related structures.

More advanced methods, such as decarbonylative cross-coupling reactions, have emerged as powerful tools for using carboxylic acids as arylating agents. nih.govrsc.org In such a process, the carboxylic acid could potentially be activated and then undergo palladium-catalyzed decarbonylation to form an organopalladium intermediate, which could then participate in coupling reactions.

Reactivity of the Dibromophenyl Substructure

The two bromine atoms on the phenyl ring are key handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures. The positions of the bromine atoms (ortho and meta to the propanoic acid side chain) will influence the regioselectivity of these transformations.

The presence of two aryl bromide moieties allows for sequential or double cross-coupling reactions, providing a pathway to highly substituted aromatic compounds. The reactivity of the two bromine atoms may differ due to their distinct electronic and steric environments.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netlibretexts.org This method is widely used for the formation of biaryl structures. For this compound, a mono- or di-arylated product could be synthesized. The relative reactivity of the C2-Br and C5-Br bonds would determine the outcome of a mono-coupling reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orglibretexts.orgyoutube.com Applying this to this compound would lead to the synthesis of arylalkyne derivatives. These products are valuable intermediates, as the alkyne can be further functionalized. youtube.com Decarbonylative Sonogashira coupling of carboxylic acids has also been developed as a novel synthetic strategy. nih.govrsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.comorganic-chemistry.org This reaction would allow for the introduction of vinyl groups onto the dibromophenyl ring of the parent molecule. Intramolecular versions of the Heck reaction are particularly powerful for constructing cyclic systems. libretexts.org

| Coupling Partner | Reaction Name | Product Type | Catalyst/Base System (Typical) |

| Arylboronic Acid | Suzuki-Miyaura | Biaryl derivative | Pd(PPh₃)₄ / Na₂CO₃ libretexts.org |

| Terminal Alkyne | Sonogashira | Arylalkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N wikipedia.orglibretexts.org |

| Alkene (e.g., Styrene) | Heck | Substituted Alkene | Pd(OAc)₂ / PPh₃ / Et₃N wikipedia.orgyoutube.com |

This table summarizes the expected outcomes of palladium-catalyzed cross-coupling reactions on the dibromophenyl moiety.

Synthesis of Complex Derivatives and Analogs

Preparation of Functionalized Alkyl and Aryl Analogs

The presence of multiple reactive sites on this compound allows for the systematic synthesis of a variety of functionalized analogs. Both the propanoic acid side chain and the dibrominated phenyl ring can be targeted to introduce new alkyl and aryl groups, leading to a diverse library of derivative compounds.

The aryl bromide moieties of this compound are prime candidates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govharvard.edu Reactions such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are instrumental in creating biaryl structures. nih.govresearchgate.net In this context, this compound can be reacted with various arylboronic acids to replace one or both bromine atoms with new aryl substituents. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tailored to control the degree of substitution.

Similarly, other cross-coupling methodologies like the Buchwald-Hartwig amination could be employed to introduce nitrogen-based functional groups, further expanding the range of accessible aryl-functionalized analogs. The synthesis of novel aromatic analogs of biologically active molecules often relies on such late-stage functionalization strategies, where a core structure is diversified through these powerful coupling reactions. nih.gov

The propanoic acid side chain also offers avenues for derivatization. Standard carboxylic acid chemistry can be used to form esters, amides, and other related functionalities. Furthermore, the α-carbon to the carboxyl group can be functionalized. For example, bromination of the α-position followed by nucleophilic substitution can introduce a variety of alkyl or other functional groups.

The following table illustrates potential transformations for the synthesis of functionalized analogs of this compound based on established synthetic methodologies.

| Transformation Type | Reactant(s) with this compound | Potential Product Class | Key Reaction Name |

| Aryl-Aryl Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted phenylpropanoic acids | Suzuki-Miyaura Coupling |

| Esterification | Alcohol, Acid catalyst | Alkyl/Aryl propanoate esters | Fischer Esterification |

| Amidation | Amine, Coupling agent (e.g., EDC) | Propionamide derivatives | Amide Coupling |

This table presents hypothetical reaction pathways for the derivatization of this compound based on its functional groups and known organic reactions.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. mdpi.com The carboxylic acid functionality of this compound makes it a suitable candidate for inclusion in several important MCRs, such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. wikipedia.org In a typical Ugi reaction, a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid react to form a single product. wikipedia.org If this compound were used as the carboxylic acid component, it would be incorporated into the final structure, yielding a complex molecule bearing the dibromophenyl moiety. The general mechanism involves the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular rearrangement to form the stable bis-amide product. wikipedia.org

The Passerini three-component reaction (P-3CR) is another significant MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.orgnih.gov The inclusion of this compound in a Passerini reaction would result in the formation of an α-acyloxy carboxamide where the acyloxy group is derived from the dibromophenylpropanoate structure. This reaction is believed to proceed through a cyclic, non-ionic transition state and is often favored in aprotic solvents. organic-chemistry.orgnih.gov

The application of this compound in these MCRs would allow for the rapid generation of diverse molecular scaffolds, which is highly valuable in medicinal chemistry and drug discovery for creating libraries of novel compounds. mdpi.com

The table below outlines the potential incorporation of this compound in these multi-component reactions.

| Multi-component Reaction | Reactants | Resulting Product Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, this compound | α-(3-(2,5-Dibromophenyl)propanamido) amide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, this compound | α-(3-(2,5-Dibromophenyl)propanoyloxy) carboxamide |

This table illustrates the hypothetical products of well-known multi-component reactions where this compound serves as the carboxylic acid component.

Spectroscopic and Structural Characterization of 3 2,5 Dibromophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum for 3-(2,5-Dibromophenyl)propanoic acid would be expected to provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. However, no experimentally obtained ¹H NMR spectrum or detailed analysis for this specific compound could be located in public databases or literature.

¹³C NMR Spectral Analysis for Carbon Framework

Similarly, ¹³C NMR spectroscopy is essential for identifying all unique carbon atoms in a molecule. While databases provide computed, or predicted, ¹³C NMR shifts, a published, experimentally verified spectrum detailing the carbon framework of this compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are critical for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule's atomic framework. Searches for research utilizing these two-dimensional NMR techniques for the structural elucidation of this compound did not yield any specific studies or datasets.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum is used to identify the presence of key functional groups, such as the carboxylic acid's O-H and C=O bonds. Despite the fundamental nature of this analysis, no experimental IR spectrum for this compound has been found in the public domain.

Raman Spectroscopy (if applicable for specific research)

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as those in the aromatic ring. There is currently no specific research available that details the Raman spectrum of this compound. While studies exist for the parent compound, 3-phenylpropionic acid, these findings cannot be directly extrapolated to the dibrominated derivative. researchgate.netuni.lu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be constructed.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The exact mass of this compound has been calculated based on its molecular formula, C₉H₈Br₂O₂.

The monoisotopic mass, which considers the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), is a key value determined by HRMS. For this compound, the calculated monoisotopic mass is 305.88910 Da. nih.gov This precise value is crucial for distinguishing it from other compounds that may have the same nominal mass. The average molecular weight, calculated using the natural isotopic abundance of all elements, is 307.97 g/mol . nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈Br₂O₂ | nih.gov |

| Average Molecular Weight | 307.97 g/mol | nih.gov |

| Monoisotopic Mass | 305.88910 Da | nih.gov |

This interactive table provides key mass spectrometry data for the specified compound.

While specific experimental fragmentation data for this compound is not extensively detailed in the surveyed literature, a theoretical fragmentation pathway can be proposed based on the principles of mass spectrometry and the analysis of similar carboxylic acids. docbrown.infodocbrown.info

Upon electron ionization, the molecule would first form a molecular ion [M]⁺•. The presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4.

Key fragmentation processes for carboxylic acids often involve the loss of the carboxyl group or parts of it. docbrown.info

Loss of the hydroxyl radical (•OH): This would lead to the formation of an acylium ion [M-17]⁺.

Loss of the carboxyl group (•COOH): This cleavage results in an ion at [M-45]⁺.

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids with a sufficiently long alkyl chain involves a gamma-hydrogen transfer to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This typically results in a prominent peak. docbrown.info

Benzylic Cleavage: The bond between the propyl chain and the dibromophenyl ring is a likely point of cleavage, leading to the formation of a stable dibromotropylium ion or a related benzylic cation.

Loss of Bromine: Cleavage of a carbon-bromine bond could lead to the loss of a bromine radical (•Br), resulting in an [M-79]⁺ or [M-81]⁺ fragment.

Analysis of related halogen-substituted phenylpropenoates has shown that the position of the halogen on the phenyl ring can direct specific fragmentation pathways, sometimes involving cyclization. nih.gov A detailed analysis of the mass spectrum would be required to confirm the dominant fragmentation routes for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline form. It provides precise coordinates of atoms in three-dimensional space, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.

As of the latest review of scientific literature, a complete single-crystal X-ray diffraction analysis for this compound has not been published. While crystallographic data exists for isomers such as 2,3-Dibromo-3-phenylpropanoic acid, this information cannot be extrapolated to the 2,5-dibromo substituted structure due to the different atomic arrangement. researchgate.netresearchgate.net Such an analysis would provide definitive data on the crystal system, space group, and unit cell dimensions for this compound.

Without a solved crystal structure, a detailed conformational analysis of this compound in the crystalline state remains speculative. However, studies on similar 3-phenylpropanoic acid derivatives provide a basis for expected structural features. mdpi.com

Typically, carboxylic acids form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O–H∙∙∙O hydrogen bonds. mdpi.com The conformation of the propanoic acid side chain relative to the phenyl ring is another key feature. This is defined by the torsion angles along the C(phenyl)-C-C-C(carboxyl) backbone. In many 3-phenylpropanoic acid structures, the side chain adopts a bent or extended conformation. mdpi.com The steric bulk and electronic influence of the two bromine atoms on the phenyl ring would significantly impact the molecular packing and the final conformation adopted in the crystal lattice. A definitive conformational analysis awaits experimental determination via X-ray crystallography.

Computational and Theoretical Investigations of 3 2,5 Dibromophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and molecular properties of a compound. These methods, including Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation for a given molecule to provide detailed information about its behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 3-(2,5-Dibromophenyl)propanoic acid, DFT studies would be instrumental in determining properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity and interaction with other chemical species.

Despite the power of this technique, there is no specific literature detailing DFT studies on the electronic structure of this compound. While general principles of how the dibromophenyl and propanoic acid moieties influence electronic structure can be hypothesized, precise values and molecular orbital visualizations are absent.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Data not available | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | Data not available | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: This table is for illustrative purposes only. No experimental or calculated data is currently available.

Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the use of empirical data. These calculations can provide highly accurate predictions of molecular properties such as geometry, vibrational frequencies, and thermochemical data. For this compound, ab initio studies would offer a rigorous validation of its structural parameters and energy landscape. Currently, no specific ab initio studies for this compound have been published.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.

In the gas phase, a molecule is free from solvent interactions, allowing for the study of its intrinsic conformational preferences. A computational analysis would involve rotating the single bonds in the propanoic acid side chain and the bond connecting it to the phenyl ring to map out the potential energy surface. This would identify the most stable low-energy conformers. For this compound, no such detailed conformational landscape analysis in the gas phase is available in the literature.

The presence of a solvent can significantly influence the conformational equilibrium of a molecule. frontiersin.org Computational models can simulate these effects, predicting how the relative populations of different conformers might shift in various media, from nonpolar to polar solvents. This is particularly important for understanding the behavior of this compound in biological environments. However, specific studies on the solvent effects on the conformation of this compound are not documented.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict spectroscopic data, which can then be used to interpret experimental spectra or to validate the accuracy of the computational model. For this compound, predicted NMR, IR, and UV-Vis spectra would be of significant value.

At present, there are no published studies that provide computationally predicted spectroscopic data for this compound. While experimental spectra for related compounds are available, a direct comparison for this specific molecule is not possible without dedicated computational work.

Theoretical Prediction of NMR Chemical Shifts

Currently, there are no published studies that have employed quantum mechanical methods, such as Density Functional Theory (DFT), to theoretically predict the ¹H and ¹³C NMR chemical shifts of this compound. Such calculations would be invaluable for the unambiguous assignment of experimental spectra and for providing a deeper understanding of the electronic environment of the molecule's nuclei.

Vibrational Frequency Calculations and Assignment

A detailed computational analysis of the vibrational frequencies of this compound is not available in the current body of scientific literature. While studies on the vibrational spectra of the parent compound, 3-phenylpropionic acid, exist, a specific analysis of how the dibromo substitution pattern influences the vibrational modes of the phenyl ring and the propanoic acid side chain has not been reported. Such a study would involve the calculation of the infrared and Raman spectra and the assignment of specific vibrational modes to the observed spectral bands, providing a molecular-level understanding of its dynamics.

Reaction Mechanism Elucidation through Computational Modeling

The reactivity of this compound, particularly in reactions involving its bromine substituents or the carboxylic acid group, remains computationally unexplored.

Transition State Identification and Energy Barriers

No computational studies have been found that identify the transition states and calculate the energy barriers for reactions involving this compound. Research in this area could, for example, explore the mechanisms of dehalogenation, esterification, or other transformations, providing crucial insights into the compound's chemical behavior and potential synthetic applications.

Reaction Pathway Analysis

A detailed analysis of the reaction pathways for this compound is absent from the literature. Computational studies could map out the potential energy surfaces for various reactions, identifying the most favorable routes and predicting potential byproducts.

Molecular Dynamics Simulations

The behavior of this compound in the solution phase or its interactions with non-biological matrices has not been investigated using molecular dynamics simulations. Such simulations could provide valuable information on its solvation, aggregation behavior, and transport properties, which are essential for understanding its environmental fate and potential applications in materials science.

Advanced Applications and Functionalization Strategies of 3 2,5 Dibromophenyl Propanoic Acid

Role as a Synthetic Building Block in Complex Molecule Synthesis

The presence of both electrophilic and nucleophilic centers, along with sites for cross-coupling reactions, makes 3-(2,5-Dibromophenyl)propanoic acid a potentially valuable intermediate in multi-step organic synthesis. Its structural framework can be elaborated to access a wide range of more complex molecular targets.

Precursor to Pharmaceutical Intermediates

While direct research detailing the use of this compound as a precursor for specific pharmaceutical intermediates is not extensively documented in publicly available literature, the broader class of phenylpropanoic acid derivatives is fundamental in drug discovery and development. For instance, related compounds such as 3-(2-bromophenyl)propionic acid are recognized as important intermediates in the synthesis of pharmaceuticals. google.com The general structure of phenylpropanoic acid is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The functional handles of this compound allow for several transformations relevant to pharmaceutical synthesis:

Amide Coupling: The carboxylic acid can be readily converted to amides by coupling with various amines, a common linkage in many drug molecules.

Cross-Coupling Reactions: The carbon-bromine bonds can participate in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex scaffolds.

Cyclization Reactions: Intramolecular reactions, such as Friedel-Crafts acylation, could potentially be used to form cyclic ketone structures, which are precursors to various therapeutic agents. evitachem.com

The table below outlines the potential synthetic transformations of this compound relevant to the synthesis of pharmaceutical building blocks.

| Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid (-COOH) | Amidation | Phenylpropanamides |

| Carboxylic Acid (-COOH) | Esterification | Phenylpropanoate Esters |

| Carboxylic Acid (-COOH) | Reduction | 3-(2,5-Dibromophenyl)propan-1-ol |

| Bromo Substituents (-Br) | Suzuki Coupling | Biarylpropanoic acids |

| Bromo Substituents (-Br) | Sonogashira Coupling | Alkynylphenylpropanoic acids |

| Bromo Substituents (-Br) | Buchwald-Hartwig Amination | Aminophenylpropanoic acids |

Synthesis of Agrochemicals and Related Fine Chemicals

There is a lack of specific studies employing this compound in the synthesis of agrochemicals. However, halogenated aromatic compounds are a well-established class of molecules in the agrochemical industry. For example, the herbicide Propanil relies on a 3,4-dichloroaniline (B118046) core for its activity, demonstrating the utility of halogenated phenyl rings in creating bioactive molecules for crop protection. wikipedia.org

Theoretically, this compound could be a starting material for novel herbicides or fungicides. The propanoic acid moiety can be converted into esters or amides, which may modulate the compound's biological activity and physical properties, such as solubility and soil mobility. The dibrominated phenyl ring could be further functionalized to fine-tune its herbicidal or fungicidal spectrum.

Chiral Building Block in Asymmetric Synthesis of Related Compounds

This compound is an achiral molecule. However, it can be a precursor to chiral compounds through asymmetric synthesis. For instance, the introduction of a substituent at the α- or β-position of the propanoic acid chain can create a stereocenter.

Potential routes to chiral derivatives include:

Asymmetric α-functionalization: Deprotonation of the carboxylic acid and subsequent reaction with a chiral auxiliary could allow for stereoselective alkylation or halogenation at the α-carbon.

Asymmetric hydrogenation: Synthesis of an unsaturated analog, 3-(2,5-dibromophenyl)propenoic acid (a dibromocinnamic acid derivative), followed by asymmetric hydrogenation using a chiral catalyst, could yield one enantiomer of this compound in excess.

Enzymatic Resolution: A racemic mixture of a chiral derivative of this compound could potentially be resolved using enzymes like lipases that selectively react with one enantiomer.

While these are standard methods in asymmetric synthesis, their specific application to this compound has not been reported in the reviewed scientific literature. The synthesis of chiral cis-2,5-disubstituted pyrrolidines, core scaffolds of certain agonists, demonstrates the integration of techniques like enzymatic reduction to produce chiral intermediates with high enantiomeric excess. nih.gov

Applications in Materials Science

The structural features of this compound make it a candidate for research in materials science, particularly in the development of functional polymers and other advanced materials.

Monomer or Polymer Precursor in Functional Material Development

The bifunctional nature of this compound, with two bromine atoms suitable for cross-coupling polymerization and a carboxylic acid for condensation polymerization, makes it a potential monomer.

Condensation Polymers: The carboxylic acid group can react with diols or diamines to form polyesters or polyamides, respectively. The dibrominated phenyl units incorporated into the polymer backbone would impart properties such as thermal stability and flame retardancy.

Conjugated Polymers: The bromine atoms are ideal leaving groups for metal-catalyzed cross-coupling reactions. Polymerization via reactions like Suzuki or Stille coupling with appropriate co-monomers (e.g., diboronic acids or distannanes) could lead to the formation of conjugated polymers. Such materials are of interest for their electronic and optical properties.

Despite this potential, no specific examples of polymers synthesized directly from this compound are found in the surveyed literature.

Components in Liquid Crystals or Optoelectronic Materials

The rigid phenyl ring is a common structural motif (mesogen) in liquid crystals. The presence and position of substituents on the ring are critical for determining the material's liquid crystalline properties and phase behavior. While the dibromo substitution on this compound contributes to molecular polarizability and could influence intermolecular interactions, the flexible propanoic acid tail may inhibit the formation of stable liquid crystal phases.

For use in optoelectronic materials, the dibromophenyl core could be incorporated into larger conjugated systems. The bromine atoms serve as synthetic handles to extend the conjugation through cross-coupling reactions, a common strategy for tuning the optical and electronic properties (e.g., absorption and emission wavelengths, charge carrier mobility) of organic materials used in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, dedicated research on this compound for these specific applications has not been identified.

Surface Functionalization for Advanced Materials

The carboxylic acid moiety of this compound serves as a robust anchor for grafting the molecule onto the surfaces of various materials. This process of surface functionalization is critical for tailoring the chemical and physical properties of materials for specific applications. For example, this compound can be attached to oxide surfaces like indium tin oxide (ITO), a common material used in organic electronics. This modification can alter the work function and surface energy of the ITO, which is a key factor in optimizing the performance of electronic devices.

Furthermore, the two bromine atoms on the phenyl ring act as latent reactive sites. After the molecule is anchored to a surface, these bromine atoms can undergo further chemical reactions, such as cross-coupling, to introduce additional functional groups. This stepwise modification allows for the precise construction of complex, multifunctional surfaces, offering a high degree of control over the final material properties.

Development of Catalytic Systems and Ligands

The distinct steric and electronic characteristics of this compound make it a valuable component in the design of novel catalysts and ligands.

In the field of organometallic catalysis, the ligand bound to a metal center is a primary determinant of the catalyst's activity and selectivity. This compound can be chemically modified to create a ligand scaffold. The carboxylic acid group can be transformed into other coordinating groups that can bind to a metal. The bulky nature and the electron-withdrawing effect of the dibromophenyl ring can influence the electronic environment of the metal center, thereby fine-tuning its catalytic behavior. This is particularly useful in developing catalysts for cross-coupling reactions, where such control is essential.

This compound can serve as a starting material for both homogeneous and heterogeneous catalysts. For homogeneous systems, the molecule can be functionalized in solution to form a soluble ligand that coordinates with a metal, creating a soluble organometallic catalyst.

For heterogeneous catalysis, the carboxylic acid group allows the molecule to be immobilized onto a solid support, such as silica (B1680970) or a polymer. Once anchored, the bromine atoms can be used to introduce catalytically active metal centers. This results in a solid-supported catalyst that can be easily separated from the reaction mixture, which is advantageous for catalyst recycling and industrial processes.

While specific research on this compound as an esterification catalyst is limited, related brominated aromatic carboxylic acids have shown potential in this area. The electron-withdrawing bromine atoms are expected to increase the acidity of the carboxylic acid group, which could enhance its ability to catalyze esterification reactions between alcohols and carboxylic acids. The proposed mechanism involves the protonation of an alcohol by the acidic catalyst, facilitating the subsequent reaction.

Applications in Analytical Chemistry:

Development of Detection Methods:There was no information found concerning the development of specific analytical methods for the detection and quantification of this compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. The foundational research findings necessary to construct the content for the specified sections and subsections are not available in the public domain.

Future Research Directions and Unaddressed Challenges

Emerging Synthetic Methodologies and Technologies

Currently, dedicated synthetic routes for 3-(2,5-dibromophenyl)propanoic acid are not prominently described in the scientific literature. However, several modern synthetic strategies could be hypothetically applied and optimized for its efficient preparation.

Future research could explore the application of palladium-catalyzed cross-coupling reactions , a cornerstone of modern organic synthesis. researchgate.netnih.gov For instance, a plausible route could involve the Heck or Suzuki coupling of a suitably protected propanoic acid derivative with 1,4-dibromobenzene (B42075). wikipedia.org The regioselectivity of such reactions on the dibrominated ring would be a critical aspect to investigate.

Another promising avenue lies in the realm of C-H functionalization . researchgate.netunimelb.edu.auliverpooluniversitypress.co.uk Direct carboxylation or acylation of a 2,5-dibromophenyl precursor could offer a more atom-economical approach. nih.govnih.gov Photoredox catalysis, a rapidly evolving field, presents opportunities for the development of mild and selective methods for C-H functionalization, potentially enabling the direct introduction of the propanoic acid side chain onto the dibrominated aromatic core under ambient conditions. google.com

Furthermore, the development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and reproducibility, particularly if exothermic or hazardous reagents are involved.

Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. The interplay between the two bromine atoms and the propanoic acid side chain is expected to give rise to unique chemical behavior.

The bromine atoms on the aromatic ring are susceptible to a variety of transformations. Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Buchwald-Hartwig amination, could be selectively performed at one or both bromine positions, opening up a vast chemical space for the synthesis of complex derivatives. researchgate.netwikipedia.org The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, would be a key area of study.

The propanoic acid moiety itself offers a handle for a range of chemical modifications. Standard transformations of the carboxylic acid group, such as esterification, amidation, and reduction to the corresponding alcohol, would provide a series of derivatives with potentially interesting properties. nih.gov Additionally, the α-position of the carboxylic acid could be functionalized, for example, via the Hell-Volhard-Zelinskii reaction to introduce a halogen, which can then be displaced by various nucleophiles to generate α-substituted derivatives. libretexts.orgyoutube.com

An intriguing possibility for future investigation is the intramolecular cyclization of this compound or its derivatives. princeton.eduresearchgate.net Depending on the reaction conditions and the nature of any additional functional groups, this could lead to the formation of novel heterocyclic or polycyclic structures, which are often privileged scaffolds in medicinal chemistry.

Untapped Application Areas in Chemical Science

While specific applications for this compound have not been reported, its structure suggests potential utility in several areas of chemical science.

Given the prevalence of brominated compounds in pharmaceuticals and agrochemicals, this compound could serve as a valuable building block in medicinal chemistry . wikipedia.org The dibrominated phenyl ring can be a key pharmacophore or a precursor for further elaboration into more complex drug-like molecules. The propanoic acid side chain provides a point of attachment for various functionalities or can be a key interacting group with biological targets. msu.edu

In the field of materials science , the rigid aromatic core and the reactive bromine atoms make this compound a potential monomer or cross-linking agent for the synthesis of novel polymers. The incorporation of bromine atoms can enhance properties such as flame retardancy. wikipedia.org

Furthermore, the unique substitution pattern could be exploited in the design of organic electronic materials , where the electronic properties of the aromatic system can be tuned by the substitution pattern.

Sustainability and Environmental Considerations in Research and Production

The presence of two bromine atoms in this compound necessitates a careful consideration of the environmental impact of its synthesis and potential applications. Organobromine compounds can be persistent in the environment and some have been shown to have adverse health effects. researchgate.netunimelb.edu.auliverpooluniversitypress.co.uk

Future research should focus on developing sustainable synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste generation. Current time information in Madison County, US. The principles of green chemistry, such as catalysis, atom economy, and the use of renewable feedstocks, should be central to the design of any synthetic process for this compound.

The biodegradability and ecotoxicity of this compound and its derivatives would need to be thoroughly evaluated. Understanding the environmental fate of these compounds is crucial before any large-scale application can be considered. The natural occurrence and biogeochemical cycling of organobromine compounds provide a context for these studies. wikipedia.orgresearchgate.net

Bridging Experimental and Computational Studies for Predictive Design

The lack of experimental data for this compound makes it an ideal candidate for computational modeling and predictive design .

Quantum chemical calculations can be employed to predict its geometric and electronic structure, spectroscopic properties (such as NMR and IR spectra), and reactivity. researchgate.net For instance, the calculation of electrostatic potential maps and frontier molecular orbitals can help in predicting the regioselectivity of electrophilic aromatic substitution reactions. msu.edulibretexts.orglibretexts.orgstudymind.co.uk Computational methods can also predict the relative reactivity of the two bromine atoms in cross-coupling reactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to predict the potential biological activity of derivatives of this compound. nih.govnih.gov By building models based on the properties of known bioactive compounds, it may be possible to identify promising candidates for synthesis and experimental testing.

The synergy between computational prediction and experimental validation will be crucial in accelerating the exploration of the chemical space around this compound and identifying promising avenues for its application in a rational and efficient manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dibromophenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling brominated aryl halides with propanoic acid derivatives. For example, Suzuki-Miyaura cross-coupling using palladium catalysts can introduce the dibromophenyl group to a propanoic acid backbone. Reaction optimization may include solvent selection (e.g., THF or ethanol), temperature control (60–80°C), and use of bases like K₂CO₃ to enhance reactivity .

- Critical Parameters : Monitor bromine substitution patterns to avoid over-bromination or regioisomer formation. Purity can be improved via recrystallization in ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>97%) and detect trace impurities .

- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for aromatic proton splitting patterns; ¹³C NMR for carbonyl resonance at ~170 ppm) .

- Elemental Analysis : Verify C, H, Br, and O content against theoretical values (e.g., C₉H₈Br₂O₂: C 34.65%, H 2.58%, Br 51.26%, O 10.51%) .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work under a fume hood to avoid inhalation of brominated aromatic vapors .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What are the mechanistic implications of bromine substituents on the reactivity of this compound in cross-coupling reactions?

- Insights : Bromine atoms act as directing groups in electrophilic substitution, favoring para/ortho positions. Steric hindrance from the 2,5-dibromo configuration may slow down coupling kinetics compared to mono-brominated analogs. DFT calculations can model electronic effects on reaction pathways .

- Data Contradictions : Some studies report reduced reactivity in dibrominated systems due to electron-withdrawing effects, while others note enhanced stability of intermediates .

Q. How does this compound interact with biological targets, and what are its potential applications in drug discovery?

- Experimental Design :

- Enzyme Inhibition Assays : Test affinity for enzymes like cyclooxygenase (COX) using fluorescence quenching or SPR.

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding modes .

- Findings : Bromine substituents enhance hydrophobic interactions in binding pockets, but may reduce solubility. Derivatives with esterified carboxylic groups show improved bioavailability .

Q. What are the degradation pathways of this compound under oxidative conditions, and how can by-products be characterized?

- Oxidation Studies :

- Expose to H₂O₂/UV light to simulate environmental degradation.

- LC-MS identifies primary by-products (e.g., debrominated propanoic acid or succinic acid derivatives) .

- Stability Data : The compound undergoes stepwise debromination, with a half-life of ~48 hours in aqueous pH 7.4 .

Key Recommendations for Researchers

- Synthetic Challenges : Prioritize regioselective bromination using directed ortho-metalation (DoM) strategies .

- Data Gaps : Limited experimental data on the 2,5-dibromo isomer necessitate comparative studies with its 3,5-dibromo counterpart .

- Collaborative Efforts : Partner with computational chemists to model reaction mechanisms and predict biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.